molecular formula C14H20N2O2 B7919715 (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7919715
M. Wt: 248.32 g/mol
InChI Key: NTHKMYRCEUJLOL-ZDUSSCGKSA-N
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Description

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl ester group attached to the carboxylic acid moiety of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Esterification: The carboxylic acid group of the piperidine ring is esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methylamino-piperidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, which may exhibit different biological activity and properties.

    3-Methylamino-piperidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester group instead of a benzyl ester group.

    3-Methylamino-piperidine-1-carboxylic acid ethyl ester: Another ester derivative with an ethyl ester group.

Uniqueness

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and the presence of the benzyl ester group, which can influence its reactivity and biological activity. The benzyl ester group provides distinct chemical properties, such as increased lipophilicity and potential for selective interactions with biological targets.

Properties

IUPAC Name

benzyl (3S)-3-(methylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHKMYRCEUJLOL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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